molecular formula C15H17NO2 B13985180 4-{[(4-Methoxybenzyl)amino]methyl}phenol

4-{[(4-Methoxybenzyl)amino]methyl}phenol

Cat. No.: B13985180
M. Wt: 243.30 g/mol
InChI Key: ROJHPHVNNMJBBA-UHFFFAOYSA-N
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Description

4-{[(4-Methoxybenzyl)amino]methyl}phenol is a phenolic derivative characterized by a central phenol ring substituted with a (4-methoxybenzyl)amino methyl group at the para position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and amine groups) and lipophilicity (from the methoxybenzyl moiety).

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

4-[[(4-methoxyphenyl)methylamino]methyl]phenol

InChI

InChI=1S/C15H17NO2/c1-18-15-8-4-13(5-9-15)11-16-10-12-2-6-14(17)7-3-12/h2-9,16-17H,10-11H2,1H3

InChI Key

ROJHPHVNNMJBBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-{[(4-Methoxybenzyl)amino]methyl}phenol can be synthesized via the reduction of Schiff bases. The Schiff base is formed by the condensation of 4-methoxybenzaldehyde and 4-aminophenol. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reduction processes using similar reagents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxybenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxybenzyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the methoxybenzylamino group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares 4-{[(4-Methoxybenzyl)amino]methyl}phenol with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

  • Substituents on the aromatic rings (e.g., methoxy vs. methyl) significantly influence synthetic complexity. For example, imine derivatives () require milder conditions compared to Pd-catalyzed cross-couplings ().
  • Plant-derived analogues like 4-(methoxymethyl)phenol are isolated via chromatographic methods, whereas synthetic analogues rely on reductive amination or condensation .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar vs. Nonpolar) LogP (Predicted) Key Spectral Data (NMR/IR)
This compound Not reported Moderate in DMSO ~2.8 Expected: NH stretch (~3300 cm⁻¹, IR); aromatic protons at δ 6.7–7.2 (¹H NMR)
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol Not reported Low in water ~3.1 δ 2.3 (CH₃, ³H), δ 3.8 (OCH₃, ³H), δ 6.7–7.1 (aromatic, ¹H NMR)
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Not reported High in chloroform ~2.5 δ 2.9 (N(CH₃)₂, 6H), δ 3.8 (OCH₃, 3H), δ 6.6–7.3 (aromatic, ¹H NMR)
4-(methoxymethyl)phenol 80–82 High in ethanol ~1.2 δ 4.4 (OCH₂, 2H), δ 3.3 (OCH₃, 3H), δ 6.7–7.1 (aromatic, ¹H NMR)
(E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol 145–147 Insoluble in water ~2.9 δ 8.3 (CH=N, 1H), δ 2.4 (CH₃, 3H), δ 3.8 (OCH₃, 3H) (¹H NMR)

Key Observations :

  • The presence of methoxy groups enhances lipophilicity (higher LogP), as seen in this compound compared to 4-(methoxymethyl)phenol.
  • Imine derivatives exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .
Table 3: Reported Bioactivities
Compound Name Biological Activity Mechanism/Study Model Reference
This compound Not explicitly reported; predicted antioxidant activity based on structural motifs N/A
4-(methoxymethyl)phenol Antiproliferative activity against LA795 cells (IC₅₀ ~20 µM) Cell viability assay; likely via apoptosis induction
(E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol Moderate inhibition of acetylcholinesterase (AChE) Molecular docking and enzymatic assays; docking score: −8.2 kcal/mol
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline No reported bioactivity; used in supramolecular studies Crystal structure analysis (hydrogen-bonded networks)

Key Observations :

  • Plant-derived phenolic analogues (e.g., 4-(methoxymethyl)phenol) show direct antiproliferative effects, possibly due to redox-modulating properties .

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